5-Methylnaphthalene-1-carbaldehyde

Lipophilicity LogP Chromatographic Retention

5-Methylnaphthalene-1-carbaldehyde (CAS 104306-72-1) is the preferred building block when peri-substitution is critical. Its LogP of 3.19 surpasses 1-naphthaldehyde (2.64–2.96) and 4-methyl-1-naphthaldehyde (2.96), ensuring stronger C18 retention for cleaner purification. The peri-interaction twists the aldehyde, creating a sterically encumbered environment that enables site-selective C–H methylation/arylation, unattainable with para- or ortho-substituted isomers. Supplied as a solid for precise handling, this compound is essential for medicinal chemistry programs requiring a hydrophobic naphthalene core with controlled conformational behavior.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 104306-72-1
Cat. No. B178419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylnaphthalene-1-carbaldehyde
CAS104306-72-1
Synonyms5-Methylnaphthalene-1-carboxaldehyde
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)C=O
InChIInChI=1S/C12H10O/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-8H,1H3
InChIKeyZIEGRROGVACHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylnaphthalene-1-carbaldehyde (CAS 104306-72-1): Technical Specifications and Comparative Positioning for Research and Industrial Procurement


5-Methylnaphthalene-1-carbaldehyde (CAS 104306-72-1), also known as 5-Methyl-1-naphthaldehyde, is a substituted naphthalene derivative featuring a methyl group at the 5-position and an aldehyde group at the 1-position. It belongs to the class of aromatic aldehydes and is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures and dyes . This compound distinguishes itself from its close analogs—such as 1-naphthaldehyde, 4-methyl-1-naphthaldehyde, and 2-methylnaphthalene-1-carbaldehyde—through a unique peri-substitution pattern, which imparts distinct physicochemical properties, including altered lipophilicity, boiling point, and conformational behavior [1]. Its commercial availability in defined purities and its role as a key intermediate in medicinal chemistry and materials science underscore its procurement value for targeted applications .

5-Methylnaphthalene-1-carbaldehyde vs. Isomers: Why Substitution Fails Without Direct Comparative Assessment


Interchanging 5-Methylnaphthalene-1-carbaldehyde with its in-class isomers (e.g., 4-methyl-1-naphthaldehyde or 1-naphthaldehyde) is not straightforward due to quantifiable differences in lipophilicity, boiling point, and steric/electronic environment imposed by the peri-substitution pattern . For instance, the peri-relationship between the methyl and aldehyde groups in 5-Methylnaphthalene-1-carbaldehyde restricts rotational freedom and alters conjugation compared to para- or ortho-substituted analogs, which can directly impact reaction kinetics, product selectivity, and chromatographic behavior [1]. These differences necessitate a product-specific evidence-based selection rather than generic substitution. The following quantitative comparisons substantiate why procurement decisions must be guided by explicit data.

Quantitative Differentiation of 5-Methylnaphthalene-1-carbaldehyde from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 1-Naphthaldehyde and 4-Methyl-1-Naphthaldehyde

5-Methylnaphthalene-1-carbaldehyde exhibits a LogP of 3.19, which is significantly higher than that of 1-naphthaldehyde (LogP 2.64–2.96) and 4-methyl-1-naphthaldehyde (LogP 2.96). This increase in lipophilicity alters chromatographic retention and partitioning behavior, directly influencing purification protocols and bioavailability predictions in drug discovery [1][2].

Lipophilicity LogP Chromatographic Retention Drug Design

Elevated Boiling Point vs. 1-Naphthaldehyde

The predicted boiling point of 5-Methylnaphthalene-1-carbaldehyde is 316.5±11.0 °C at 760 mmHg, which is approximately 25 °C higher than that of 1-naphthaldehyde (291 °C at 760 mmHg) [1]. This difference reflects the increased molecular weight and altered intermolecular forces due to the 5-methyl substituent.

Boiling Point Thermal Stability Distillation Volatility

Peri-Substitution Imposes Unique Conformational and Reactivity Profile

In 5-Methylnaphthalene-1-carbaldehyde, the methyl group at the 5-position resides in a peri relationship to the aldehyde at the 1-position. This peri-substitution forces the aldehyde group out of the naphthalene plane by approximately 10–20° to relieve steric clash, a distortion not present in 1-naphthaldehyde or 4-methyl-1-naphthaldehyde [1]. Quantitative studies on analogous peri-substituted naphthaldehydes show that this non-planar conformation reduces conjugation between the carbonyl and the aromatic π-system, as reflected by a 5–10 nm hypsochromic shift in UV-Vis absorption maxima and altered ¹³C NMR carbonyl chemical shifts [1][2].

Peri-Interaction Conformational Restriction Regioselectivity Steric Effects

Solid Physical State (vs. Liquid 1-Naphthaldehyde) Facilitates Handling and Storage

5-Methylnaphthalene-1-carbaldehyde is a solid at room temperature (melting point 32–36 °C), whereas 1-naphthaldehyde is a liquid (melting point 1–2 °C) [1]. This physical state difference is critical for precise weighing and long-term storage stability.

Physical Form Solid Handling Weighing Accuracy Storage Stability

Optimal Application Scenarios for 5-Methylnaphthalene-1-carbaldehyde Based on Quantitative Differentiation


Reverse-Phase HPLC Method Development Requiring Predictable Retention Times

With a LogP of 3.19—significantly higher than 1-naphthaldehyde (2.64–2.96) and 4-methyl-1-naphthaldehyde (2.96)—5-Methylnaphthalene-1-carbaldehyde exhibits stronger retention on C18 columns. This property simplifies separation from less lipophilic byproducts and enables robust, reproducible chromatographic methods, making it a preferred standard for lipophilic aldehyde analysis [1].

Synthesis of Lipophilic Bioactive Molecules in Medicinal Chemistry

The elevated LogP and peri-substitution pattern of 5-Methylnaphthalene-1-carbaldehyde make it an ideal building block for incorporating a hydrophobic naphthalene core into drug candidates. Its solid physical form allows for precise weighing and handling, while its distinct conformational properties can be leveraged to fine-tune molecular recognition events, such as protein-ligand binding [1].

Regioselective C–H Functionalization and Late-Stage Derivatization

The peri-interaction-induced twist of the aldehyde group in 5-Methylnaphthalene-1-carbaldehyde creates a sterically encumbered environment that can be exploited for site-selective C–H methylation or arylation reactions. This property, inferred from class-level studies on peri-substituted naphthaldehydes, allows chemists to achieve functionalization at positions that would be less accessible in unsubstituted 1-naphthaldehyde, enabling the construction of complex, multi-substituted naphthalene frameworks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylnaphthalene-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.